5-Amino-2-fluoro-4-methylbenzoic Acid
Overview
Description
5-Amino-2-fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 4-position
Scientific Research Applications
5-Amino-2-fluoro-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Safety and Hazards
The safety data sheet for a similar compound, 5-Fluoro-2-methylbenzoic acid, indicates that it may form combustible dust concentrations in air, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
It is known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets.
Biochemical Pathways
The compound’s potential to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation suggests that it may be involved in various biochemical pathways .
Pharmacokinetics
The compound’s chemical structure suggests that it may have certain lipophilic properties, which could influence its bioavailability .
Result of Action
The compound’s potential to undergo various chemical reactions suggests that it may induce a range of molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Amino-2-fluoro-4-methylbenzoic Acid. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, the rate of certain chemical reactions involving the compound may vary depending on environmental conditions such as temperature and pH .
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides typically react via an SN1 or SN2 pathway, via the resonance stabilized carbocation . This suggests that 5-Amino-2-fluoro-4-methylbenzoic Acid may interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
It is known that the compound can undergo free radical bromination, nucleophilic substitution, and oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-fluoro-4-methylbenzoic acid typically involves the following steps:
Nitration: The starting material, 2-fluoro-4-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogenation conditions.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluoro-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can result in various substituted benzoic acids .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoic acid: Similar structure but lacks the amino group.
2-Amino-5-fluorobenzoic acid: Similar structure but lacks the methyl group.
Uniqueness
5-Amino-2-fluoro-4-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a fluorine atom makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-amino-2-fluoro-4-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFQESCOAFBXJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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